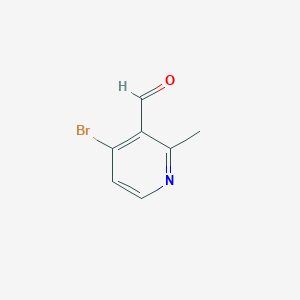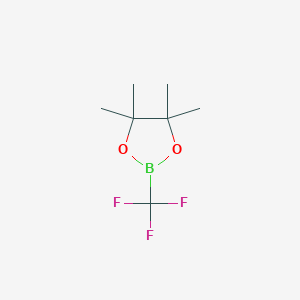
4,4,5,5-Tetramethyl-2-(trifluoromethyl)-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4,4,5,5-Tétraméthyl-2-(trifluorométhyl)-1,3,2-dioxaborolane est un composé contenant du bore largement utilisé en synthèse organique. Sa structure unique, comprenant un groupe trifluorométhyle et un cycle dioxaborolane, en fait un réactif précieux dans diverses réactions chimiques, en particulier dans la formation de liaisons carbone-carbone.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4,4,5,5-Tétraméthyl-2-(trifluorométhyl)-1,3,2-dioxaborolane implique généralement la réaction de cétones trifluorométhylées avec des acides boroniques ou des boronates dans des conditions spécifiques. Une méthode courante comprend l'utilisation de cétone trifluorométhylée et d'ester de boronate de pinacol en présence d'une base telle que le carbonate de potassium. La réaction est généralement effectuée dans un solvant organique tel que le tétrahydrofurane (THF) à température ambiante.
Méthodes de production industrielle
À l'échelle industrielle, la production de ce composé peut impliquer des procédés en flux continu pour garantir un rendement et une pureté élevés. L'utilisation de systèmes automatisés et de conditions de réaction optimisées peut améliorer l'efficacité et la capacité de la synthèse.
Analyse Des Réactions Chimiques
Types de réactions
Le 4,4,5,5-Tétraméthyl-2-(trifluorométhyl)-1,3,2-dioxaborolane subit divers types de réactions chimiques, notamment :
Réactions de substitution : Il peut participer à des réactions de substitution nucléophile, où le groupe trifluorométhyle est remplacé par d'autres nucléophiles.
Réactions de couplage : Il est couramment utilisé dans les réactions de couplage de Suzuki-Miyaura pour former des liaisons carbone-carbone.
Oxydation et réduction : Le composé peut être oxydé ou réduit dans des conditions spécifiques pour former différents produits.
Réactifs et conditions courants
Bases : Carbonate de potassium, hydroxyde de sodium
Solvants : Tétrahydrofurane (THF), dichlorométhane (DCM)
Catalyseurs : Catalyseurs au palladium pour les réactions de couplage
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, dans les réactions de couplage de Suzuki-Miyaura, le produit est généralement un composé biaryle.
Applications de la recherche scientifique
Le 4,4,5,5-Tétraméthyl-2-(trifluorométhyl)-1,3,2-dioxaborolane a de nombreuses applications dans la recherche scientifique :
Chimie : Il est largement utilisé comme réactif en synthèse organique, en particulier dans la formation de liaisons carbone-carbone.
Biologie : Le composé peut être utilisé dans la synthèse de molécules biologiquement actives, y compris les produits pharmaceutiques.
Médecine : Il joue un rôle dans le développement de nouveaux médicaments et agents thérapeutiques.
Industrie : Le composé est utilisé dans la production de matériaux avancés et de produits chimiques de spécialité.
Mécanisme d'action
Le mécanisme par lequel le 4,4,5,5-Tétraméthyl-2-(trifluorométhyl)-1,3,2-dioxaborolane exerce ses effets implique l'interaction de son atome de bore avec diverses cibles moléculaires. L'atome de bore peut former des complexes stables avec d'autres molécules, facilitant diverses transformations chimiques. Le groupe trifluorométhyle améliore la réactivité et la stabilité du composé, ce qui en fait un réactif polyvalent en synthèse organique.
Applications De Recherche Scientifique
4,4,5,5-Tetramethyl-2-(trifluoromethyl)-1,3,2-dioxaborolane has numerous applications in scientific research:
Chemistry: It is widely used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism by which 4,4,5,5-Tetramethyl-2-(trifluoromethyl)-1,3,2-dioxaborolane exerts its effects involves the interaction of its boron atom with various molecular targets. The boron atom can form stable complexes with other molecules, facilitating various chemical transformations. The trifluoromethyl group enhances the compound’s reactivity and stability, making it a versatile reagent in organic synthesis.
Comparaison Avec Des Composés Similaires
Composés similaires
- 4,4,5,5-Tétraméthyl-2-(2-(méthylthio)-4-(trifluorométhyl)phényl)-1,3-dioxolane
- Méthyl 3-fluoro-5-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)benzoate
- (2-Méthyl-4-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)phényl)(pyrrolidin-1-yl)méthanone
Unicité
Le 4,4,5,5-Tétraméthyl-2-(trifluorométhyl)-1,3,2-dioxaborolane est unique en raison de son groupe trifluorométhyle, qui confère des propriétés chimiques distinctes telles qu'une réactivité et une stabilité accrues. Cela en fait un produit particulièrement précieux dans les réactions nécessitant une grande précision et une grande efficacité.
Propriétés
Formule moléculaire |
C7H12BF3O2 |
|---|---|
Poids moléculaire |
195.98 g/mol |
Nom IUPAC |
4,4,5,5-tetramethyl-2-(trifluoromethyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C7H12BF3O2/c1-5(2)6(3,4)13-8(12-5)7(9,10)11/h1-4H3 |
Clé InChI |
PNZZKSQUINXBAO-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(4-Methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B11903367.png)
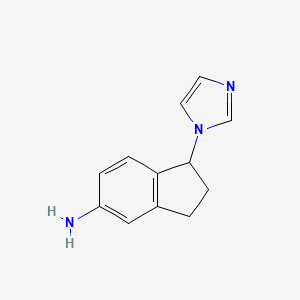






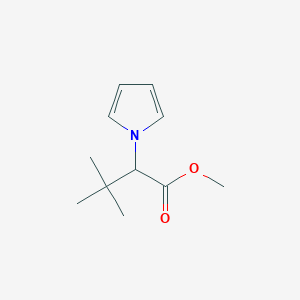
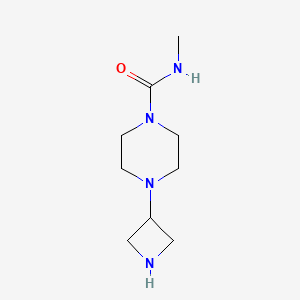

![2',3-Dimethyl-[1,1'-biphenyl]-2-amine](/img/structure/B11903426.png)
